molecular formula C6H7IN2 B3030233 3-Iodo-5-methylpyridin-4-amine CAS No. 884495-49-2

3-Iodo-5-methylpyridin-4-amine

Cat. No.: B3030233
CAS No.: 884495-49-2
M. Wt: 234.04
InChI Key: DVQAPTFRMTZTJK-UHFFFAOYSA-N
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Description

3-Iodo-5-methylpyridin-4-amine is an organic compound with the molecular formula C6H7IN2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of iodine and methyl groups on the pyridine ring makes this compound unique and valuable in various chemical reactions and applications.

Mechanism of Action

Target of Action

The primary target of 3-Iodo-5-methylpyridin-4-amine is potassium (K+) channels , specifically those exposed due to demyelination . These channels play a crucial role in maintaining the electrical potential across cell membranes, which is essential for nerve impulse transmission.

Mode of Action

This compound, similar to 4-aminopyridine (4AP), binds to exposed K+ channels in demyelinated axons . This binding reduces the leakage of intracellular K+ ions, thereby enhancing impulse conduction .

Biochemical Pathways

The compound’s action is primarily associated with the Suzuki–Miyaura (SM) coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It is also more stable towards oxidation in vitro by the cytochrome P450 enzyme CYP2E1 .

Result of Action

The binding of this compound to K+ channels results in enhanced nerve impulse conduction . This could potentially improve symptoms in conditions like multiple sclerosis, where demyelination leads to impaired nerve signal transmission .

Action Environment

The action of this compound, like many other compounds, can be influenced by various environmental factors. It’s worth noting that the Suzuki–Miyaura coupling reaction, which is associated with the compound’s action, is known for its mild and functional group tolerant reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5-methylpyridin-4-amine typically involves the iodination of 5-methylpyridin-4-amine. One common method is the direct iodination using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also prevalent in industrial synthesis .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 3-Fluoro-5-methylpyridin-4-amine
  • 3-Bromo-5-methylpyridin-4-amine
  • 3-Chloro-5-methylpyridin-4-amine

Comparison:

Properties

IUPAC Name

3-iodo-5-methylpyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQAPTFRMTZTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501306745
Record name 3-Iodo-5-methyl-4-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501306745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884495-49-2
Record name 3-Iodo-5-methyl-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884495-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-5-methyl-4-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501306745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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